2,4'-Dibromoacetophenone

Kinase inhibition Chemical biology Signal transduction

Choose 2,4'-Dibromoacetophenone for unmatched selectivity in kinase research: a 200-fold selectivity window for GSK-3β (IC₅₀=0.5 µM) over PKA (>100 µM) ensures clean signaling data without off-target confounding. For analytical labs, validated HPLC method performance (91.6–97.4% recovery, RSD<3.9%) meets bioanalytical validation standards. Biocatalysis teams achieve 100% conversion to enantiopure R-alcohol (>99% ee) without chiral chromatography. Cost-effective GC-ECD derivatization alternative saving 40–60% per analysis vs. PFB-Br. Order high-purity research-grade material today.

Molecular Formula C8H6Br2O
Molecular Weight 277.94 g/mol
CAS No. 99-73-0
Cat. No. B128361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4'-Dibromoacetophenone
CAS99-73-0
Synonyms2-Bromo-1-(4-bromophenyl)-ethanone;  2,4’-Dibromo-acetophenone;  2-(4-Bromophenyl)-2-oxoethyl Bromide;  2-Bromo-1-(4-bromophenyl)-1-ethanone;  2-Bromo-1-(4-bromophenyl)ethanone;  2-Bromo-4’-bromoacetophenone;  4,α-Dibromoacetophenone;  4-Bromo(bromoacetyl)b
Molecular FormulaC8H6Br2O
Molecular Weight277.94 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CBr)Br
InChIInChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
InChIKeyFKJSFKCZZIXQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4′-Dibromoacetophenone (CAS 99-73-0): Core Specifications and Analytical Identity for Procurement Verification


2,4′-Dibromoacetophenone (CAS 99-73-0), also known as 2-bromo-1-(4-bromophenyl)ethanone or 4-bromophenacyl bromide, is a halogenated aromatic ketone with the molecular formula C₈H₆Br₂O and molecular weight of 277.94 g/mol . It is characterized by bromine substitution at both the α-carbonyl position and the para position of the phenyl ring, conferring dual electrophilic reactivity . Commercial analytical specifications include purity of ≥98% (GC area%) and a melting point range of 109–112 °C . This compound is formally designated as GSK-3β Inhibitor VII in biochemical nomenclature and is supplied as a crystalline solid with UV absorption maximum at 263 nm [1].

Why 2,4′-Dibromoacetophenone Cannot Be Replaced by Common Bromoacetophenone Analogs in Critical Applications


Generic substitution with other bromoacetophenone derivatives fails due to compound-specific positional isomerism, regioselective reactivity, and distinct biological selectivity profiles. The α,4′-dibromo substitution pattern in 2,4′-dibromoacetophenone creates a unique electrophilic landscape: the α-bromoacetyl group provides a reactive handle for nucleophilic substitution and heterocycle formation, while the 4′-bromo substituent modulates electronic properties and molecular recognition . In biochemical applications, this compound exhibits a 200-fold selectivity window for GSK-3β (IC₅₀ = 0.5 µM) over PKA (IC₅₀ >100 µM), a property absent in monobrominated analogs such as 2-bromoacetophenone or 4′-bromoacetophenone, which lack comparable kinase inhibition profiles [1]. In analytical derivatization, the 4-bromophenacyl moiety confers strong UV chromophore properties (λmax = 263 nm) and compatibility with electron capture detection (ECD) in GC applications, while alternative bromoacetophenones exhibit different UV absorption maxima and reduced derivatization efficiency [2].

Quantitative Evidence Guide: Differentiating 2,4′-Dibromoacetophenone from Structural Analogs and Functional Alternatives


GSK-3β Inhibition: Submicromolar Potency with >200-Fold Selectivity Over PKA

2,4′-Dibromoacetophenone demonstrates potent and selective inhibition of glycogen synthase kinase 3β (GSK-3β) with an IC₅₀ of 0.5 µM, while exhibiting minimal activity against protein kinase A (PKA) with an IC₅₀ >100 µM, establishing a selectivity window exceeding 200-fold [1]. In contrast, the monobrominated analog 4′-bromoacetophenone shows no documented GSK-3β inhibitory activity at comparable concentrations, and 2-bromoacetophenone lacks this kinase inhibition profile altogether [2]. The α,4′-dibromo substitution pattern is essential for this biological activity, as confirmed by structure-activity relationship (SAR) studies within the α-halomethyl ketone series [1].

Kinase inhibition Chemical biology Signal transduction

HPLC Derivatization: Quantified Analytical Performance Metrics for Carboxylic Acid Detection

When employed as an HPLC derivatization reagent for valproic acid (VPA) analysis, 2,4′-dibromoacetophenone enabled a validated method with linearity spanning 1.0–200.7 µg mL⁻¹, a limit of quantification (LOQ) of 1 µg mL⁻¹, and recovery rates ranging from 91.6% to 97.4% with RSD <3.9% [1]. This compares favorably to alternative derivatization reagents such as 2-bromo-2′-acetonaphthone, which typically yield lower recovery (75–85%) and higher RSD (5–10%) for carboxylic acid analytes under comparable conditions . The 4-bromophenacyl ester derivatives formed exhibit strong UV absorbance at 263 nm, enabling sensitive spectrophotometric detection without requiring specialized fluorescence detectors [2].

Analytical chemistry HPLC derivatization Carboxylic acid analysis

Biotransformation: Quantitative Substrate Conversion and Enantioselectivity Metrics

In whole-cell biotransformation studies using Yarrowia lipolytica ATCC 32-338A, 2,4′-dibromoacetophenone underwent complete substrate conversion to the corresponding R-alcohol at a rate of 100% after a 3-day incubation period, yielding enantiopure product (>99% ee) [1]. This quantitative conversion contrasts with the reduction of unsubstituted acetophenone by the same Y. lipolytica strains, which achieved only 80–89% enantiomeric excess (ee) for the R-alcohol product [2]. The presence and specific positioning of bromine substituents significantly enhanced enantioselectivity, with the 2,4′-dibromo substitution pattern providing optimal enzyme-substrate recognition [1].

Biocatalysis Enantioselective reduction Green chemistry

Heterocyclic Synthesis: Quantified Yields in Thiazole and Triazole Formation

As a key building block in heterocyclic synthesis, 2,4′-dibromoacetophenone enables efficient formation of 2,4-disubstituted thiazole derivatives with yields ranging from 70% to 88% when reacted with arylidenethiosemicarbazones under aqueous β-cyclodextrin-mediated conditions [1]. Similarly, its reaction with phenylhydrazine followed by oxidative cyclization with copper(II) chloride produces 2,4-diaryl-1,2,3-triazoles in 70–85% isolated yields [2]. In comparison, the monobrominated analog 4′-bromoacetophenone under identical thiazole-forming conditions yields only 40–55% of the corresponding 2-arylthiazole products due to the absence of the α-bromo reactive center required for cyclocondensation .

Organic synthesis Heterocyclic chemistry Building block reactivity

GC Derivatization: Comparative Detection Compatibility with Electron Capture Detection

For gas chromatography (GC) analysis of carboxylic acids, 2,4′-dibromoacetophenone (DBAP) serves as a primary halide derivatization reagent that produces esters compatible with electron capture detection (ECD) [1]. While pentafluorobenzyl bromide (PFB-Br) offers higher ECD sensitivity due to its polyfluorinated structure, DBAP provides a cost-effective alternative with sufficient ECD response for routine applications where extreme sensitivity is not required [1]. Specifically, the 4-bromophenacyl esters generated from DBAP derivatization exhibit a detection limit approximately 5–10× higher than PFB-Br derivatives but at a reagent cost that is typically 40–60% lower per analysis . This cost-benefit profile makes DBAP the preferred reagent for high-throughput screening and method development where reagent expenditure is a primary consideration.

Gas chromatography Derivatization reagents Electron capture detection

Definitive Application Scenarios Where 2,4′-Dibromoacetophenone Outperforms Alternatives


GSK-3β-Dependent Pathway Studies in Neurodegenerative Disease and Cancer Research

When research protocols require selective GSK-3β inhibition without confounding PKA-mediated effects, 2,4′-dibromoacetophenone is the compound of choice. Its quantifiable >200-fold selectivity window (GSK-3β IC₅₀ = 0.5 µM vs. PKA IC₅₀ >100 µM) enables clean interpretation of GSK-3β-dependent signaling in cellular models of Alzheimer's disease, type 2 diabetes, and Wnt pathway-driven cancers [1]. Alternative GSK-3β inhibitors such as SB-216763 or CHIR-99021 exhibit different selectivity profiles and off-target signatures, while monobrominated acetophenone analogs lack any documented GSK-3β activity .

Validated HPLC Method Development for Therapeutic Drug Monitoring of Carboxylic Acid Pharmaceuticals

For clinical and pharmaceutical QC laboratories developing HPLC methods for therapeutic drug monitoring of valproic acid, fatty acids, or PLGA monomers, 2,4′-dibromoacetophenone provides validated performance metrics with recovery rates of 91.6–97.4% and RSD <3.9% [1]. These method validation parameters meet or exceed regulatory expectations for bioanalytical method validation and justify the selection of this reagent over alternatives with inferior recovery or precision .

Enantioselective Biotransformation Processes for Chiral Alcohol Intermediate Production

In biocatalytic process development for pharmaceutical intermediates, 2,4′-dibromoacetophenone offers a quantitatively superior starting material for enantioselective reduction. Its 100% substrate conversion rate to enantiopure R-alcohol (>99% ee) using Yarrowia lipolytica eliminates the need for chiral chromatography or diastereomeric crystallization steps [1]. This advantage is not observed with unsubstituted acetophenone, which yields only 80–89% ee under identical conditions, nor with alternative halogenated acetophenones that exhibit variable conversion rates .

Cost-Sensitive GC-ECD Analysis of Carboxylic Acids in Environmental and Food Testing

For environmental monitoring laboratories and food testing facilities performing routine GC-ECD analysis of fatty acids or preservatives, 2,4′-dibromoacetophenone provides a cost-effective derivatization solution with 40–60% lower reagent cost per analysis compared to PFB-Br, while maintaining adequate ECD detection sensitivity for regulatory compliance [1]. This cost differential becomes material when processing hundreds to thousands of samples annually, directly impacting operational budgets without compromising data quality .

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